
(3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This chemical compound is characterized by its integration of piperidinyl and thiadiazolyl moieties, suggesting a complex interplay of heterocyclic chemistry. Such compounds often exhibit significant biological or physicochemical properties, making them of interest in fields ranging from medicinal chemistry to material science.
Synthesis Analysis
The synthesis of similar heterocyclic compounds typically involves multistep organic reactions, including condensation, nucleophilic substitution, and cyclization processes. For example, a study on the synthesis of related pyridazinone derivatives as TRPV4 antagonists highlights the strategic modification of molecular fragments to enhance biological activity, showcasing the intricacy of synthesizing such molecules (Tsuno et al., 2017).
Molecular Structure Analysis
Molecular structure characterization often employs techniques like X-ray diffraction, NMR spectroscopy, and molecular modeling. The crystal structure analysis of related compounds, such as (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, reveals details about the conformation, bonding interactions, and spatial arrangement of atoms within the molecule (Prasad et al., 2018).
Chemical Reactions and Properties
Chemical reactivity and interaction with biological targets or other chemicals depend significantly on the functional groups present. The addition of fluorine atoms or other substituents can dramatically alter a compound's reactivity, as seen in studies where modifications lead to varied biological activities or binding affinities (Lefranc et al., 2013).
Applications De Recherche Scientifique
Chemical Synthesis and Heterocyclic Compound Studies The compound , due to its complex structure, is likely to be a part of studies focusing on heterocyclic compounds, which are rings composed of atoms of at least two different elements, usually carbon along with nitrogen, oxygen, or sulfur. These structures are foundational in the development of pharmaceuticals due to their diverse biological activities. For example, research on 1,2-Oxazines and related compounds discusses the synthesis and applications of oxazines, which are related to the chemical structure of interest, highlighting their importance in creating chiral synthons and their general reactions in various syntheses (Sainsbury, 1991).
Pharmacological Activities Compounds with structural similarities to the one mentioned often exhibit a wide range of biological activities. For instance, recent studies on phenothiazines have uncovered over 50 main structures with significant antibacterial, anticancer, and antiviral properties, among others. These activities are attributed to the pharmacophoric substituents' interactions with biological systems, demonstrating the potential for compounds like the one to serve as a basis for developing new medications with desirable biological activities (Pluta, Morak-Młodawska, & Jeleń, 2011).
Central Nervous System (CNS) Acting Drugs Heterocyclic compounds containing nitrogen, sulfur, and oxygen atoms have been identified as promising leads for synthesizing compounds with CNS activity. This includes a broad spectrum of effects, from depression to euphoria and convulsion, demonstrating the potential for complex heterocyclic compounds to contribute to new CNS medications (Saganuwan, 2017).
Antibacterial and Antifungal Applications Research into oxazolidinones, which share a heterocyclic framework with the queried compound, reveals their unique mechanism of protein synthesis inhibition and bacteriostatic activity against critical human pathogens. This underscores the potential for structurally complex compounds to yield new antimicrobial agents with novel mechanisms of action and broad-spectrum activity (Diekema & Jones, 2000).
Drug Development Insights The discussion on piperazine derivatives emphasizes the significance of heterocyclic scaffolds in drug design, showcasing a variety of therapeutic uses from CNS agents to anticancer and anti-inflammatory profiles. This highlights the potential of the given compound to serve as a foundation for the rational design of drugs across a spectrum of diseases (Rathi, Syed, Shin, & Patel, 2016).
Propriétés
IUPAC Name |
[3-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]-(4-propylthiadiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2S/c1-3-5-13-15(24-20-18-13)16(22)21-9-4-6-12(10-21)23-14-8-7-11(2)17-19-14/h7-8,12H,3-6,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PISGVJWXADGDGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)N2CCCC(C2)OC3=NN=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

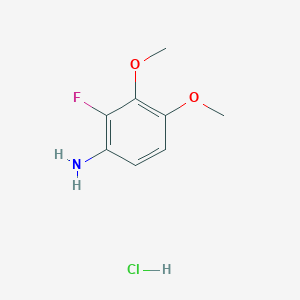
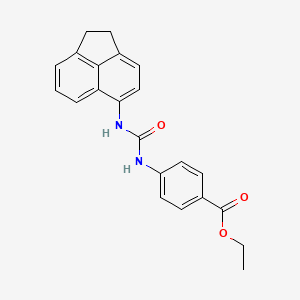
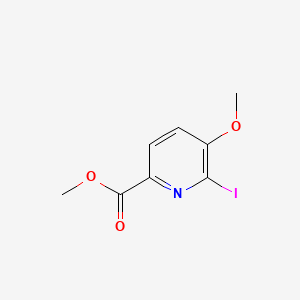
![3-(Tert-butyl)-1-(cyclopropylcarbonyl)indeno[2,3-D]pyrazol-4-one](/img/structure/B2486290.png)
![({[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}sulfanyl)methanimidamide hydrochloride](/img/structure/B2486291.png)
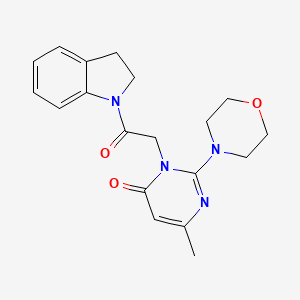
![2-{4-[(4-Nitrophenyl)sulfonyl]piperazino}-1,3-benzothiazole](/img/structure/B2486293.png)

![Ethyl 1-[4-amino-5-(ethylcarbamoyl)-1,3-thiazol-2-yl]piperidine-4-carboxylate](/img/structure/B2486297.png)
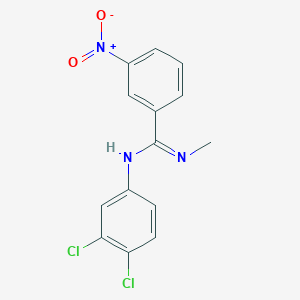

![1-(2,4-dimethoxyphenyl)-6-methoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline](/img/structure/B2486306.png)

![2-((3-allyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2486308.png)